molecular formula C7H6N2O3 B8812994 3-Nitrobenzaldoxime

3-Nitrobenzaldoxime

Cat. No.: B8812994
M. Wt: 166.13 g/mol
InChI Key: GQMMRLBWXCGBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitrobenzaldoxime: is an organic compound with the molecular formula C7H6N2O3 . It is a derivative of benzaldehyde, where the aldehyde group is replaced by an oxime group, and a nitro group is attached to the meta position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobenzaldoxime can be synthesized through the reaction of m-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in methanol at room temperature, yielding the oxime in good yields .

Industrial Production Methods: Industrial production of m-nitrobenzaldoxime follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient mixing and temperature control systems is essential to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 3-Nitrobenzaldoxime can undergo catalytic reduction to form aminobenzylamines.

    Substitution: The nitro group in m-nitrobenzaldoxime can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    p-Nitrobenzaldoxime: Similar structure but with the nitro group in the para position.

    o-Nitrobenzaldoxime: Similar structure but with the nitro group in the ortho position.

    Benzaldoxime: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness: 3-Nitrobenzaldoxime is unique due to the presence of the nitro group in the meta position, which influences its chemical reactivity and biological properties.

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

N-[(3-nitrophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H

InChI Key

GQMMRLBWXCGBEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-nitrobenzaldehyde (5.0 g; 33.1 mmol) in abs. ethanol (40 ml) was added hydroxylamine, hydrochloride (3.45 g; 49.6 mmol) and the resulting suspension was heated to reflux overnight. The cooled mixture was poured into water (100 ml) and the product was filtered off and dried. Yield: 4.5 g (82%).
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5 g
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40 mL
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3.45 g
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100 mL
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Synthesis routes and methods II

Procedure details

151 g (1 mol) of m-nitrobenzaldehyde was added to 1 l of water warmed at 70° C. and 72.6 g (1.1 mol) of a 50% aqueous solution of hydroxylamine was added dropwise under stirring and further, was stirred at the same temperature for one hour. The resulting mixture was cooled to room temperature and crystals thus deposited were filtered, washed with water and dried. 160.5 g of m-nitrobenzaldoxime was obtained (yield 96.6%; M.P. 118°-121° C.).
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151 g
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1 L
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aqueous solution
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Yield
96.6%

Synthesis routes and methods III

Procedure details

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